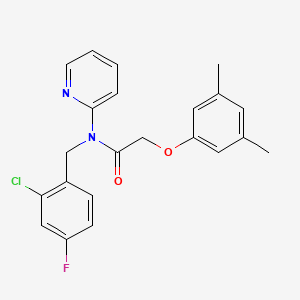![molecular formula C16H14BrNO4S4 B11320457 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide](/img/structure/B11320457.png)
5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-fenil-2-(2-tienilsulfonil)etil]-2-tiofenosulfonamida es un complejo compuesto orgánico que presenta un átomo de bromo, un grupo fenil y un anillo de tiofeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-bromo-N-[2-fenil-2-(2-tienilsulfonil)etil]-2-tiofenosulfonamida típicamente involucra múltiples pasos. Una ruta común incluye los siguientes pasos:
Sulfonilación: La adición de un grupo sulfonilo al anillo de tiofeno.
Reacción de acoplamiento: El acoplamiento del tiofeno sulfonilado con un grupo fenil a través de una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y la concentración de los reactivos. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un tiol o sulfuro.
Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio o el amoníaco se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Tioles y sulfuros.
Sustitución: Varios tiofenos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-fenil-2-(2-tienilsulfonil)etil]-2-tiofenosulfonamida tiene varias aplicaciones en investigación científica:
Química medicinal: Se investiga su potencial como un farmacóforo en el diseño de fármacos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de semiconductores orgánicos y polímeros conductores.
Síntesis orgánica: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo por el cual 5-bromo-N-[2-fenil-2-(2-tienilsulfonil)etil]-2-tiofenosulfonamida ejerce sus efectos depende de su aplicación. En química medicinal, puede interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas pueden variar, pero a menudo incluyen la inhibición de enzimas clave o la interrupción de las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
5-bromo-2-tiofenosulfonamida: Carece de los grupos fenil y tienilsulfonil.
N-[2-fenil-2-(2-tienilsulfonil)etil]-2-tiofenosulfonamida: Carece del átomo de bromo.
Unicidad
La presencia tanto del átomo de bromo como del grupo fenil-tienilsulfonil en 5-bromo-N-[2-fenil-2-(2-tienilsulfonil)etil]-2-tiofenosulfonamida lo hace único
Propiedades
Fórmula molecular |
C16H14BrNO4S4 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
5-bromo-N-(2-phenyl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14BrNO4S4/c17-14-8-9-16(24-14)26(21,22)18-11-13(12-5-2-1-3-6-12)25(19,20)15-7-4-10-23-15/h1-10,13,18H,11H2 |
Clave InChI |
SVZKLPXLDQSHDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320374.png)
![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B11320386.png)
![1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11320390.png)

![N-(2,3-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11320412.png)
![6-bromo-N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320418.png)
![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11320419.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320424.png)
![N-[(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11320430.png)
![N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine](/img/structure/B11320436.png)
![3-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11320437.png)
![3,5-dimethyl-N-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320443.png)
![6-ethyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320449.png)
![2-(4-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11320450.png)
